molecular formula C12H20N2O3 B3953198 N-cyclopentyl-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

N-cyclopentyl-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Cat. No.: B3953198
M. Wt: 240.30 g/mol
InChI Key: XOQAHTNZATYGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide is a chemical compound with the molecular formula C12H20N2O3 It is known for its unique structure, which includes a cyclopentyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide typically involves the reaction of cyclopentylamine with tetrahydrofuran-2-carboxaldehyde, followed by the addition of ethanediamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-cyclopentyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide include:

  • N-cyclopentyl-N’-(oxolan-2-ylmethyl)ethane-1,2-diamide
  • N-cyclopentyl-N’-(tetrahydro-furan-2-ylmethyl)-oxalamide

Uniqueness

What sets N-cyclopentyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide apart from similar compounds is its specific combination of the cyclopentyl group and the tetrahydrofuran ring, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications, such as in the synthesis of complex organic molecules and in materials science.

Properties

IUPAC Name

N'-cyclopentyl-N-(oxolan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(13-8-10-6-3-7-17-10)12(16)14-9-4-1-2-5-9/h9-10H,1-8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQAHTNZATYGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
Reactant of Route 5
N-cyclopentyl-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.